molecular formula C13H17NO2S B2657053 (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396892-73-1

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2657053
CAS No.: 1396892-73-1
M. Wt: 251.34
InChI Key: DAWSZROCPYANAU-DAFODLJHSA-N
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Description

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features a cyclopropyl group, a hydroxypropyl chain, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative under basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

    Hydroxylation: The hydroxypropyl chain can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acrylamide double bond can be reduced to form a saturated amide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution on the thiophene ring can be achieved using reagents such as bromine or sulfuric acid.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include saturated amides.

    Substitution: Products include halogenated thiophenes and sulfonated thiophenes.

Scientific Research Applications

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and thiophene groups can enhance binding affinity and specificity, while the hydroxypropyl chain can influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.

    (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylacrylamide: Contains a phenyl ring instead of a thiophene ring, which can alter its electronic properties and interactions.

Uniqueness

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of its cyclopropyl group, hydroxypropyl chain, and thiophene ring. This unique structure can confer specific reactivity and binding characteristics, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-12(11-2-3-11)5-7-14-13(16)4-1-10-6-8-17-9-10/h1,4,6,8-9,11-12,15H,2-3,5,7H2,(H,14,16)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSZROCPYANAU-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CCNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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